Cas no 1593469-21-6 (1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)
1-(4-Chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group and a (4-chloro-2-fluorophenyl)methyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both chloro and fluoro substituents enhances its electronic properties, making it a versatile intermediate for further functionalization. The 1,2,4-triazole scaffold is known for its stability and bioactivity, suggesting possible applications in medicinal chemistry. Its well-defined molecular architecture allows for precise modifications, facilitating research in drug discovery and development. The compound is typically handled under controlled conditions due to its reactive functional groups.

1593469-21-6 structure
Product name:1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- EN300-804855
- 1593469-21-6
- 1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
-
- Inchi: 1S/C9H8ClFN4/c10-7-2-1-6(8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
- InChI Key: DNHQUHHIYAJFSC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)CN1C=NC(N)=N1
Computed Properties
- Exact Mass: 226.0421521g/mol
- Monoisotopic Mass: 226.0421521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.7Ų
- XLogP3: 2
1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804855-0.25g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 95% | 0.25g |
$642.0 | 2024-05-21 | |
Enamine | EN300-804855-0.5g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 95% | 0.5g |
$671.0 | 2024-05-21 | |
Enamine | EN300-804855-0.05g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 95% | 0.05g |
$587.0 | 2024-05-21 | |
Enamine | EN300-804855-0.1g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 95% | 0.1g |
$615.0 | 2024-05-21 | |
Enamine | EN300-804855-10.0g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 95% | 10.0g |
$3007.0 | 2024-05-21 | |
Enamine | EN300-804855-5.0g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 95% | 5.0g |
$2028.0 | 2024-05-21 | |
Enamine | EN300-804855-1.0g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 95% | 1.0g |
$699.0 | 2024-05-21 | |
Enamine | EN300-804855-1g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 1g |
$699.0 | 2023-09-02 | ||
Enamine | EN300-804855-2.5g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 95% | 2.5g |
$1370.0 | 2024-05-21 | |
Enamine | EN300-804855-5g |
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1593469-21-6 | 5g |
$2028.0 | 2023-09-02 |
1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Related Literature
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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